molecular formula C18H21ClO B8562760 1-(2-Biphenyloxy)-6-chlorohexane CAS No. 100444-44-8

1-(2-Biphenyloxy)-6-chlorohexane

Cat. No.: B8562760
CAS No.: 100444-44-8
M. Wt: 288.8 g/mol
InChI Key: LNBDTFDMDGRROM-UHFFFAOYSA-N
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Description

1-(2-Biphenyloxy)-6-chlorohexane is a chloroalkane derivative featuring a 6-chlorohexane backbone with a 2-biphenyloxy substituent. These analogs are critical intermediates in organic synthesis, materials science, and biomedical applications. This article compares its properties and applications with five structurally related compounds, leveraging synthesis methodologies, substituent effects, and functional group chemistry from the evidence.

Properties

CAS No.

100444-44-8

Molecular Formula

C18H21ClO

Molecular Weight

288.8 g/mol

IUPAC Name

1-(6-chlorohexoxy)-2-phenylbenzene

InChI

InChI=1S/C18H21ClO/c19-14-8-1-2-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2

InChI Key

LNBDTFDMDGRROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Properties

  • Steric and Electronic Effects: Biphenyloxy: Aromatic and bulky, likely reducing solubility in polar solvents but enhancing thermal stability. Siloxy (ClC6OTBS): Hydrolytically sensitive, requiring inert conditions but enabling controlled reactivity . Dienyl: Conjugated system increases reactivity toward electrophiles and dienophiles . Azide-PEG: Enhances water solubility and enables strain-promoted azide-alkyne cycloaddition (SPAAC) .
  • Solubility and Stability :

    • PEG-containing derivatives (e.g., NH2-PEG2-C6-Cl) exhibit superior aqueous solubility, making them ideal for biomedical use .
    • Siloxy-protected compounds (ClC6OTBS) are stable in anhydrous environments but degrade under acidic or aqueous conditions .

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